molecular formula C7H12Br2N2O2 B1376106 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide CAS No. 1376050-72-4

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide

Cat. No.: B1376106
CAS No.: 1376050-72-4
M. Wt: 315.99 g/mol
InChI Key: XRHUILXZTRBVIB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide is a useful research compound. Its molecular formula is C7H12Br2N2O2 and its molecular weight is 315.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives Formation

  • Bromination Processes : 4-Aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines, closely related to the compound , undergo bromination to form various brominated derivatives. This process highlights the reactivity of similar compounds in nucleophilic substitution reactions (Skrastin'sh et al., 1991).

  • Aminomethylation Studies : Research into the aminomethylation of similar compounds, such as 3-hydroxy-6-methyl-pyridines, demonstrates the possibility of modifying the compound of interest to create new derivatives, which could have varied applications (Smirnov, Kuz’min, & Kuznetsov, 2005).

  • Aminomethylation Orientation : Studies on the orientation of aminomethylation in related compounds, such as 2,5-dihydroxypyridine, provide insights into the reactive positions on the pyridine ring, which can be crucial for designing targeted chemical modifications (Smirnov et al., 1971).

Synthesis and Structural Analysis

  • Synthesis of Hydroxymethyl Derivatives : The synthesis of 2-hydroxymethyl-1,4-dihydropyridines, which bear similarity to the compound , involves the introduction of ester groups. This type of modification could be relevant for creating new pharmaceutical or chemical entities (Satoh, Ichihashi, & Okumura, 1992).

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis methods have been employed to create novel pyrido[3,2-f][1,4]thiazepines, starting from compounds structurally similar to the compound , demonstrating the potential for efficient synthesis methods (Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

  • Selective Mono Bromination : Research on selective mono bromination of 1,4-dihydropyridines offers insights into the selective functionalization of the dihydropyridine ring, a key structural component of the compound of interest (Mirzaei & Zenouz, 1997).

Novel Compound Synthesis

  • Synthesis of Amino and Hydroxymethyl Derivatives : The synthesis of sulfur-containing amino and hydroxymethyl derivatives from pyridines suggests the potential to derive similar compounds from 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide (Whiteley, Drais, & Huennekens, 1969).

  • Investigation of Sterically Hindered Pyridinols : The study of aminomethylation in sterically hindered pyridinols, including the synthesis of hydroxymethyl derivatives, reveals the chemical behavior of bulky groups in close proximity to the dihydropyridine ring, which could be relevant for modifying the compound (Smirnov, Lezina, Bystrov, & Dyumaev, 1965).

  • Antioxidant and Chelating Agents : Certain dihydropyridine analogs have been synthesized and evaluated as potent antioxidants and chelating agents, indicating potential applications in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Properties

IUPAC Name

2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2BrH/c1-9-4-7(11)6(10)2-5(9)3-8;;/h2,4,11H,3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHUILXZTRBVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CN)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide
Reactant of Route 4
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide
Reactant of Route 5
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide
Reactant of Route 6
2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide

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